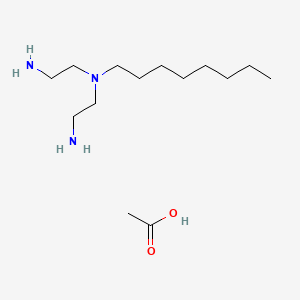

N-(2-Aminoethyl)-N-octylethylenediamine acetate

Description

N-(2-Aminoethyl)-N-octylethylenediamine acetate is a polyamine derivative with the IUPAC name N-Octyl-N′-[2-(octylamino)ethyl]-1,2-ethanediamine acetate (1:1) . Its structure consists of an ethylenediamine backbone modified with an octyl group and a secondary aminoethyl substituent, neutralized by an acetate counterion. This compound exhibits amphiphilic properties due to the hydrophobic octyl chain and hydrophilic amino/acetate groups, making it suitable for applications such as surfactants, adhesion promoters, or intermediates in polymer synthesis.

Propriétés

Numéro CAS |

93839-36-2 |

|---|---|

Formule moléculaire |

C14H33N3O2 |

Poids moléculaire |

275.43 g/mol |

Nom IUPAC |

acetic acid;N'-(2-aminoethyl)-N'-octylethane-1,2-diamine |

InChI |

InChI=1S/C12H29N3.C2H4O2/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4) |

Clé InChI |

YELHSVCMXACFML-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCN(CCN)CCN.CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acétate de N-(2-aminoéthyl)-N-octyléthylènediamine implique généralement la réaction de l'éthylènediamine avec l'octylamine dans des conditions contrôlées. La réaction est effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et d'un catalyseur, tel que l'acide chlorhydrique. Le mélange réactionnel est chauffé à une température spécifique, généralement autour de 60-80 °C, et agité pendant plusieurs heures pour assurer une réaction complète. Le produit résultant est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne.

Méthodes de production industrielle

En milieu industriel, la production de l'acétate de N-(2-aminoéthyl)-N-octyléthylènediamine peut être mise à l'échelle en utilisant des réacteurs plus grands et des réacteurs à écoulement continu. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le processus de purification peut impliquer des étapes supplémentaires, telles que la distillation ou l'extraction, pour garantir que le produit final répond aux normes de pureté requises.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L'acétate de N-(2-aminoéthyl)-N-octyléthylènediamine a un large éventail d'applications dans la recherche scientifique :

Chimie: Utilisé comme ligand en chimie de coordination et comme élément de base pour la synthèse de molécules organiques complexes.

Biologie: Employé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.

Médecine: Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent thérapeutique dans le traitement de certaines maladies.

Industrie: Utilisé dans la formulation de tensioactifs, d'émulsifiants et d'inhibiteurs de corrosion.

Mécanisme d'action

Le mécanisme d'action de l'acétate de N-(2-aminoéthyl)-N-octyléthylènediamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des complexes stables avec les ions métalliques, ce qui peut moduler l'activité des métalloenzymes. De plus, la présence des groupes aminoéthyl et octyle permet au composé d'interagir avec les régions hydrophobes et hydrophiles des molécules biologiques, influençant leur fonction et leur stabilité.

Applications De Recherche Scientifique

Drug Delivery Systems

One of the most promising applications of N-(2-Aminoethyl)-N-octylethylenediamine acetate is in drug delivery systems. Its cationic nature allows it to interact effectively with negatively charged biological membranes, facilitating the transport of therapeutic agents into cells. For instance, studies have demonstrated that modified nanoparticles incorporating this compound can enhance the bioavailability of anticancer drugs by improving cellular uptake and reducing systemic toxicity .

Gene Delivery

This compound has also been explored for gene delivery applications. Its ability to form complexes with nucleic acids enhances transfection efficiency, making it a candidate for delivering plasmids or RNA-based therapeutics into target cells. The modification of oligonucleotides with this compound has shown increased stability and resistance to enzymatic degradation, which is crucial for effective gene therapy .

Surface Coatings

In material science, this compound is utilized in creating functional coatings on various substrates. Its amphiphilic nature allows it to form stable monolayers on surfaces, enhancing properties such as hydrophobicity and corrosion resistance. This application is particularly relevant in the development of advanced materials for electronic devices and sensors .

Nanoparticle Functionalization

The compound can be used to functionalize nanoparticles, improving their stability and biocompatibility for biomedical applications. For example, lipid-coated nanoparticles modified with this compound have been shown to exhibit enhanced circulation times in vivo and improved targeting capabilities when conjugated with specific ligands .

Case Studies

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-N-octylethylenediamine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of the aminoethyl and octyl groups allows the compound to interact with hydrophobic and hydrophilic regions of biological molecules, influencing their function and stability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Target Compound :

- Structure: Ethylenediamine backbone with an octyl group (C8H17) and a secondary aminoethyl (-NH-CH2-CH2-NH2) substituent, paired with acetate (CH3COO⁻).

- Key Functional Groups : Primary/secondary amines, acetate ion.

- Molecular Formula : Estimated as C14H31N3O2 (exact formula requires further validation).

- Molecular Weight : ~289.42 g/mol (calculated).

Comparison Compounds :

AETETA (4-(2-Aminoethyl)-N-(2-aminoethyl)-N’-{2-[(2-aminoethyl)amino]ethyl}-1,2-ethanediamine) : Structure: Ethylenediamine backbone with multiple aminoethyl branches. Molecular Formula: C8H23N3. Molecular Weight: 189.3 g/mol.

N,N'-Dibenzylethylenediamine Diacetate :

- Structure : Ethylenediamine with benzyl (C6H5CH2) substituents and two acetate ions.

- Molecular Formula : C20H24N2O3.

- Molecular Weight : ~356.42 g/mol.

- Key Differences : Benzyl groups increase aromaticity and steric hindrance; dual acetates enhance solubility in polar solvents.

N-(2-Aminoethyl)-N’-octadecylethylenediamine : Structure: Similar to the target compound but with a longer octadecyl (C18H37) chain. Molecular Formula: C22H47N3 (neutral form). Molecular Weight: ~369.64 g/mol. Key Differences: Increased hydrophobicity reduces water solubility compared to the octyl derivative.

N,N'-Diacetylethylenediamine : Structure: Ethylenediamine with acetyl (CH3CO-) groups replacing aminoethyl/alkyl substituents. Molecular Formula: C6H12N2O2. Molecular Weight: 144.17 g/mol. Key Differences: Acetylation eliminates primary amines, reducing reactivity and basicity.

Key Research Findings

- Adhesion Performance: Ethylenediamine derivatives with aminoethyl groups, such as the target compound, demonstrate strong interfacial adhesion when used in epoxy-modified coatings (shear strength: 0.37 MPa) . The acetate counterion likely improves compatibility with polar substrates.

- Synthetic Flexibility: Aminoethyl substituents enable further functionalization (e.g., phosphorylation or cyclization), as seen in triamine scaffolds . This contrasts with acetylated derivatives, which are less reactive .

- Kinetic Behavior: Compounds with acetate groups exhibit lower activation energies in aminolysis reactions (e.g., 15.8 kJ·mol⁻¹ for N-(2-hydroxyethyl)acetamide formation) compared to non-ionic analogues , suggesting the target compound may favor rapid binding in aqueous systems.

Activité Biologique

N-(2-Aminoethyl)-N-octylethylenediamine acetate (CAS Number: 93839-36-2) is an organic compound belonging to the ethylenediamine family. Its structure comprises an aminoethyl group and an octyl group linked to an ethylenediamine backbone, accompanied by an acetate counterion. This compound exhibits significant biological activity, particularly in biochemical research, due to its amphiphilic properties that facilitate interactions with both polar and nonpolar environments.

The synthesis of this compound typically involves the reaction of octylamine with ethylenediamine followed by the addition of acetic acid to form the acetate salt. The amphiphilic nature of this compound allows it to form stable complexes with metal ions, which is crucial for modulating the activity of metalloenzymes.

The mechanism of action for this compound involves several key interactions:

- Complex Formation : The compound can form stable complexes with various metal ions, which can influence enzyme kinetics and activity.

- Membrane Interaction : Its amphiphilic characteristics enable it to interact with cellular membranes, potentially altering membrane permeability and dynamics. This property is particularly relevant for applications in drug delivery systems.

Biological Activity

Research indicates that this compound has several biological activities:

- Enzyme Modulation : It has been shown to modulate the activity of metalloenzymes by stabilizing their active forms through metal ion complexation.

- Cell Membrane Permeability : Studies suggest that this compound can enhance membrane permeability, which may facilitate the uptake of therapeutic agents in drug delivery applications.

Case Study 1: Enzyme Kinetics

A study investigated the effect of this compound on the enzyme carbonic anhydrase. The results indicated that the compound significantly increased enzyme activity by stabilizing zinc ions in the active site, enhancing catalytic efficiency.

Case Study 2: Drug Delivery Applications

In a separate study focused on drug delivery, researchers evaluated the ability of this compound to enhance the permeability of liposomal formulations. The findings demonstrated that this compound improved drug encapsulation efficiency and facilitated cellular uptake in vitro.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | 93839-36-2 | Amphiphilic, forms stable metal complexes | Modulates metalloenzyme activity, enhances membrane permeability |

| N,N-Dioctyl-N'-[2-(octylamino)ethyl]ethylenediamine acetate | 93839-41-9 | Contains two octyl groups | Increased hydrophobic interactions |

| N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine | 93839-34-0 | Dodecyl group inclusion | Different solubility characteristics |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing N-(2-Aminoethyl)-N-octylethylenediamine acetate?

- Methodological Answer : The compound can be synthesized via aminolysis or transesterification reactions using a cation exchange resin as a catalyst. For example, substituting secondary amino groups in polyamine scaffolds with acetate arms has been demonstrated in related compounds, where functionalization is achieved through reaction with acetic acid derivatives under controlled pH and temperature conditions. Kinetic studies suggest optimizing molar ratios (e.g., 1:1 to 1:1.5 for precursor:acetic acid) to enhance yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Chromatographic Analysis : Reverse-phase HPLC or GC-MS to quantify intermediates like 2-aminoethyl acetate or N-(2-hydroxyethyl)acetamide, with calibration based on retention times and peak areas .

- Conductometric Titration : Measures amine number (AN) using 0.1 M HCl to track reaction progress, with <2.8% error in electrical conductivity measurements .

- Thermogravimetric Analysis (TGA) : Sharp single-stage decomposition above 300°C confirms thermal stability, while DSC identifies mesophasic transitions in gels or complexes .

Advanced Research Questions

Q. How can reaction kinetics and activation energies be modeled for aminolysis involving this compound?

- Methodological Answer : Use a quasi-reaction kinetic model with first-order approximations for reactants and catalysts. For instance, aminolysis of pentyl acetate with ethanolamine (a structurally analogous system) showed activation energies ranging from 15.8 kJ·mol⁻¹ (aminolysis) to 89.1 kJ·mol⁻¹ (transesterification). Pre-exponential factors and rate constants (e.g., L²·mol⁻²·s⁻¹ at 393 K) are derived via Arrhenius plots, validated through semi-logarithmic concentration-time correlations .

Q. What is the catalytic role of H-cation exchange resins in optimizing reaction pathways?

- Methodological Answer : H-cation exchange resins promote reversible transesterification and irreversible aminolysis by stabilizing intermediates through proton donation. For example, in ethanolamine-pentyl acetate systems, the resin increases selectivity for N-(2-hydroxyethyl)acetamide (up to 70% at 393 K) by suppressing O-N-acyl migration side reactions. Catalyst loading (5–10 wt%) and pore size (e.g., 20–50 Å) are critical parameters .

Q. How does thermal analysis inform the design of stable formulations using this compound?

- Methodological Answer : TGA-DSC coupled with heat capacity () measurements reveals decomposition thresholds and phase behaviors. For gelators like N-(2-aminoethyl)-oleamide, values for gels (1.2–1.5 J·g⁻¹·K⁻¹) differ from free oils, indicating structural rigidity. Endothermic peaks at 120–150°C correlate with smectic-to-isotropic transitions, guiding storage conditions (e.g., <200°C for long-term stability) .

Q. Can this compound be integrated into electrochemical sensors for detecting biomolecules?

- Methodological Answer : While direct studies are limited, structurally similar compounds like N-(2-aminoethyl)acetamide (AEA) show redox activity in square-wave voltammetry (SWV) with copper(II) salts. Functionalizing electrodes with polyvinyl alcohol (PVA) enhances sensitivity by adsorbing gaseous VOCs (e.g., methyl nicotinate) into aqueous media. Optimize ligand-metal ratios (1:1 to 1:2) and pH (6–8) to stabilize coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.